molecular formula C6H7N5O2 B13806254 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one CAS No. 83972-85-4

2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one

Cat. No.: B13806254
CAS No.: 83972-85-4
M. Wt: 181.15 g/mol
InChI Key: GQTYCMKNNXPNIB-UHFFFAOYSA-N
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Description

2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of guanidine derivatives with dihydroxyacetone or similar compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperature, and pH conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, often involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to less oxidized forms using agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid structures, while reduction could produce fully reduced pteridine derivatives.

Scientific Research Applications

2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and as a potential cofactor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as a cofactor, modulating the activity of enzymes involved in metabolic pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Pterin: A basic structure in the pteridine family.

    Biopterin: A naturally occurring pteridine derivative involved in the synthesis of neurotransmitters.

    Folic Acid: A vitamin that contains a pteridine ring and is essential for DNA synthesis and repair.

Uniqueness

2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pteridines. Its hydroxyl and amino groups allow for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

83972-85-4

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

2-amino-7-hydroxy-7,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1-2,12H,(H4,7,9,10,11,13)

InChI Key

GQTYCMKNNXPNIB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NC1O)N=C(NC2=O)N

Origin of Product

United States

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